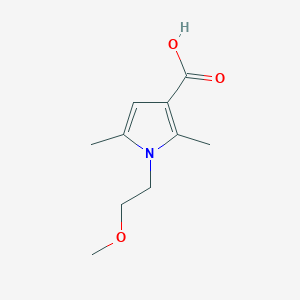

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación

Molecular Recognition and Hydrogen Bonding

Research on molecular recognition highlights the importance of hydrogen bonding between amide and carboxylic acid groups in structures similar to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. An example of such interaction was observed in a 2,2-dimethylbutynoic acid with a pyridone terminus, acting as its self-complement to form an intermolecularly hydrogen-bonded dimer. This phenomenon was explored across various environments, including crystals, chloroform solution, and the gas phase, demonstrating the potential for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in molecular recognition applications (Wash et al., 1997).

Structural Analysis and Computational Chemistry

The crystal structure of a closely related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was determined to facilitate the understanding of molecular interactions and stability. This study provided insights into the hydrogen bonding patterns and spatial configuration of pyrrole derivatives, laying the groundwork for further computational and experimental analyses of similar compounds (Silva et al., 2006).

Antitumor Agent Synthesis

Another application includes the synthesis of novel antitumor agents using similar molecular frameworks. A specific synthesis method was developed for 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid derivatives, highlighting the potential of pyrrole-based compounds in the development of new antitumor medications. The key step involved forming a cyclic alkenyl ether, underlining the significance of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid's structural analogs in medicinal chemistry (Mondal et al., 2003).

Photoreleasable Protecting Groups

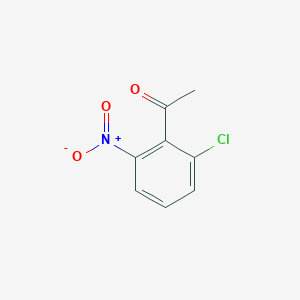

2,5-Dimethylphenacyl esters, related to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, have been explored as photoremovable protecting groups for carboxylic acids. This research demonstrates the potential for such compounds in organic synthesis and biochemistry, where controlled release of carboxylic acids upon light exposure is advantageous. The study elucidated the mechanisms and efficiencies of photorelease, offering valuable data for applications in "caged compounds" (Zabadal et al., 2001).

Synthesis of Antimicrobial Agents

A novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for in vitro antimicrobial activities. This study emphasizes the antimicrobial potential of pyrrole derivatives, particularly those with modifications akin to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, demonstrating their efficacy against various bacterial and fungal strains (Hublikar et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-7-6-9(10(12)13)8(2)11(7)4-5-14-3/h6H,4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVAXENAXYFLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588579 | |

| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

CAS RN |

876294-73-4 | |

| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

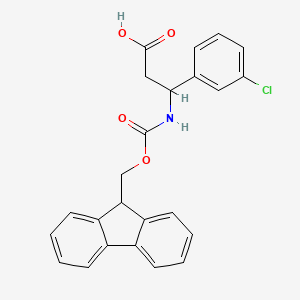

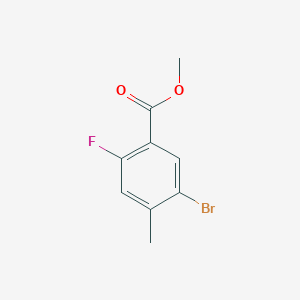

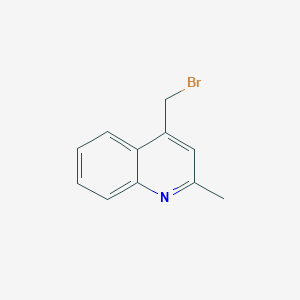

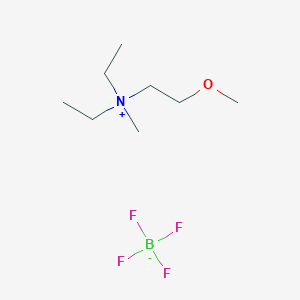

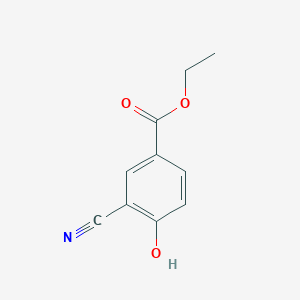

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

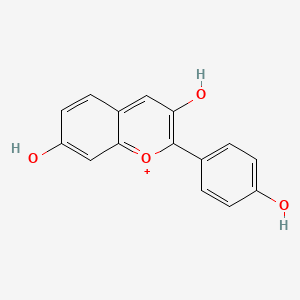

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)